![molecular formula C5H3BrN4O B582288 5-溴-1H-咪唑并[4,5-b]吡嗪-2(3H)-酮 CAS No. 1260763-85-6](/img/structure/B582288.png)

5-溴-1H-咪唑并[4,5-b]吡嗪-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” is a chemical compound that has been used in the synthesis of various chelates and phosphors . It has been used in the development of blue emissive Iridium(III) phosphors for solution-processed OLEDs .

Synthesis Analysis

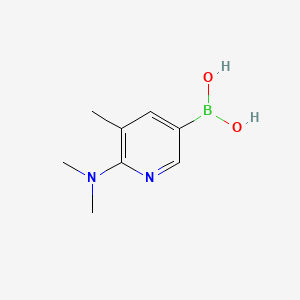

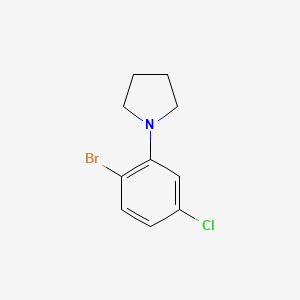

The synthesis of “5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” involves regioselective syntheses of imidazo[4,5-b]pyrazin-2-ylidene based chelates . The synthesis process is conducted under N2 and monitored using precoated TLC plates .Molecular Structure Analysis

The molecular structure of “5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” is complex and involves various interactions. For instance, the –NH– group of imidazo-pyridine forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form a hydrogen bond with Asp1279 . The imidazo-pyridine ring is well stabilized by π – π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .科学研究应用

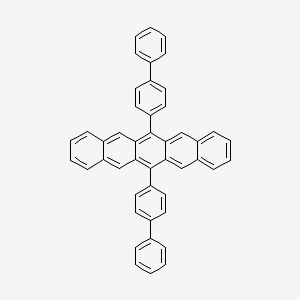

Organic Light Emitting Diodes (OLEDs)

The compound has been used in the peripheral engineering of Ir(iii) emitters for blue organic light emitting diodes . The Ir(iii) based carbene complexes, which include a bulky 2,6-dimethylphenyl substituent on the imidazo[4,5-b]pyrazin-2-ylidene fragment, are highly sought after in the field of OLEDs . They are expected to solve the issue of efficient and durable blue phosphors .

Optoelectronic Devices

Imidazo[4,5-b]pyrazin-2-ylidene derivatives have shown great potential in several research areas, including the development of optoelectronic devices . Their unique chemical structure and versatility make them suitable for this application .

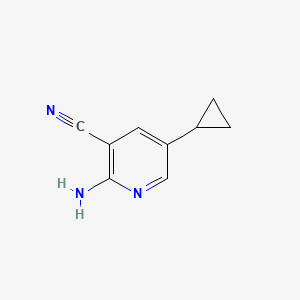

Sensors

These compounds have also been used in the creation of sensors . Their luminescent properties and the ability to modify their chemical structure for specific needs make them a good choice for sensor applications .

Anti-Cancer Drugs

There is growing interest in the use of imidazo[4,5-b]pyrazin-2-ylidene derivatives in the pharmaceutical field, particularly as anti-cancer drugs . Their unique biological properties and the possibility of tailoring their chemical structure for specific therapeutic needs make them a promising area of research .

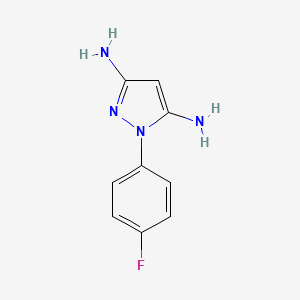

Emitters for Confocal Microscopy and Imaging

Imidazo[4,5-b]pyrazin-2-ylidene derivatives have been reported as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for this application .

Organic Synthesis

Imidazo[4,5-b]pyrazin-2-ylidene acts as a versatile scaffold in organic synthesis . Its reactivity and multifarious biological activity make it a useful tool in drug development .

作用机制

Target of Action

It is known that similar compounds, such as ir(iii) based carbene complexes, are highly sought after in the field of organic light-emitting diodes (oleds) .

Mode of Action

It is known that similar compounds interact with their targets to produce light emission, which is a key characteristic of oleds .

Biochemical Pathways

It is known that similar compounds are involved in the light emission process in oleds .

Pharmacokinetics

It is known that similar compounds are used in the field of oleds, suggesting that they have properties suitable for this application .

Result of Action

It is known that similar compounds are used in oleds, suggesting that they contribute to the light emission process .

Action Environment

It is known that similar compounds are used in oleds, suggesting that they are stable and effective in the environments in which these devices operate .

属性

IUPAC Name |

5-bromo-1,3-dihydroimidazo[4,5-b]pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHWRTKKDFEAEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)NC(=O)N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743157 |

Source

|

| Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260763-85-6 |

Source

|

| Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)

![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)

![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)